![molecular formula C8H14N4O B2666636 4-Amino-1-tert-butylpyrazole-3-carboxamide CAS No. 2418715-90-7](/img/structure/B2666636.png)
4-Amino-1-tert-butylpyrazole-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The InChI code for “4-Amino-1-tert-butylpyrazole-3-carboxamide” is 1S/C8H14N4O/c1-8(2,3)12-4-5(9)6(11-12)7(10)13/h4H,9H2,1-3H3,(H2,10,13) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“4-Amino-1-tert-butylpyrazole-3-carboxamide” is a powder that is stored at room temperature .Scientific Research Applications
Chemical Structure and Crystal Properties
4-Amino-1-tert-butylpyrazole-3-carboxamide is a compound that has been studied for its crystal properties and molecular interactions. In a study, three independent molecules of a similar compound, amicarbazone, were analyzed to understand their crystal packing and intramolecular interactions. The triazole ring and the carboxamide group in these molecules are almost coplanar, facilitating the formation of intramolecular N—H⋯O hydrogen bonds. Such structural insights are crucial for understanding the compound's reactivity and potential applications in material science and drug design (Kaur et al., 2013).
Application in Inhibiting Parasitic Enzymes
4-Amino-1-tert-butylpyrazole-3-carboxamide derivatives have shown significant potential in medicinal chemistry, particularly as selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum. These compounds, based on a 5-aminopyrazole-4-carboxamide scaffold, demonstrated low nanomolar inhibitory potencies against the target enzymes, offering a pathway for developing novel therapeutics against these parasites (Zhang et al., 2014).
Heterocyclization Reactions for Drug Development
The versatility of 4-Amino-1-tert-butylpyrazole-3-carboxamide and its derivatives in heterocyclization reactions has been explored to create a variety of compounds with potential biological activities. Studies have shown that these compounds can undergo various cyclizations to yield pyrazolo[1,5-a]pyrimidine-7-carboxamides and pyrazolo[3,4-b]pyridine-4-carboxamides, among others. These reactions and the resulting products are valuable in the development of new pharmacophores with potential applications in drug discovery (Rudenko et al., 2011).
Antitumor Activities
Derivatives of 4-Amino-1-tert-butylpyrazole-3-carboxamide have been synthesized and evaluated for their antitumor activities. For instance, novel 3-carboxyethyl 4-[(tert-butylamino)methyl]-N-arylpyrazole derivatives were synthesized using a one-pot two-step sequential methodology and evaluated against a panel of human tumor cell lines. These derivatives demonstrated potent inhibitory activities, highlighting their potential as leads for developing new cancer therapies (da Silva et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards. The associated hazard statements are H302, H315, H319, and H335, which suggest that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
4-amino-1-tert-butylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-8(2,3)12-4-5(9)6(11-12)7(10)13/h4H,9H2,1-3H3,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDGWTTYEAVKDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-tert-butylpyrazole-3-carboxamide |
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